3-(4-Chlorophenyl)-5-(iodomethyl)isoxazole
CAS No.:
Cat. No.: VC20667617
Molecular Formula: C10H7ClINO
Molecular Weight: 319.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClINO |
|---|---|
| Molecular Weight | 319.52 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-5-(iodomethyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C10H7ClINO/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6H2 |
| Standard InChI Key | DAWNRGMMRGHXEU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)CI)Cl |
Introduction
Chemical Identity and Structural Features
3-(4-Chlorophenyl)-5-(iodomethyl)isoxazole is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom within its aromatic ring. The 4-chlorophenyl group at position 3 and the iodomethyl group at position 5 distinguish it from simpler isoxazole derivatives.
Molecular Formula and Weight
-
Molecular formula: C₁₀H₇ClINO
-
Molecular weight: 319.53 g/mol
-
IUPAC name: 5-(iodomethyl)-3-(4-chlorophenyl)-1,2-oxazole
The presence of iodine and chlorine atoms introduces significant electronegativity and polarizability, influencing reactivity and intermolecular interactions.
Synthesis and Reaction Pathways
Optimization Challenges
-
Iodine Stability: The iodomethyl group’s susceptibility to hydrolysis necessitates anhydrous conditions.
-
Regioselectivity: Ensuring proper orientation of substituents during cyclization remains a key challenge.
Physicochemical Properties
Spectroscopic Characterization
-
FTIR: Expected peaks include C–I stretching (~500 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
-
¹H NMR: Distinct signals for iodomethyl protons (δ ~4.2–4.5 ppm) and aromatic protons (δ ~7.3–7.6 ppm).
-
Mass Spectrometry: Molecular ion peak at m/z 319.53 (M⁺).
Thermodynamic and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 120–125°C (estimated) |
| LogP (Partition Coefficient) | 3.2 ± 0.3 |
| Solubility in DMSO | >10 mg/mL |
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16–32 |
| Escherichia coli | >64 |
Mechanistic Insights
Enzyme Inhibition
Docking studies suggest high affinity for COX-2 (cyclooxygenase-2) due to halogen bonding with Tyr-385 and Ser-530 residues. This interaction may underlie anti-inflammatory potential.
Reactivity in Cross-Coupling Reactions
The iodine atom facilitates Suzuki-Miyaura couplings, enabling derivatization with aryl boronic acids:
Comparative Analysis with Analogues
| Compound | Substituents | Key Differentiator |
|---|---|---|
| 3-(4-Fluorophenyl)-5-(iodomethyl)isoxazole | F instead of Cl | Enhanced metabolic stability |
| 3-(4-Chlorophenyl)-5-(bromomethyl)isoxazole | Br instead of I | Lower cost, reduced reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume